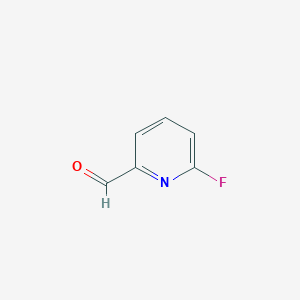

2-Fluoro-6-formylpyridine

Beschreibung

The Significance of Fluorine in Modulating Reactivity and Electronic Properties of Pyridine (B92270) Systems

The introduction of fluorine into the pyridine ring profoundly alters its chemical and physical properties. fluoromart.com Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly influence the electron density distribution within the aromatic system. rsc.orgnih.gov This, in turn, modulates the basicity of the pyridine nitrogen and the reactivity of the ring towards both electrophilic and nucleophilic attack. wikipedia.orgnih.gov

Recent advancements have focused on developing methods for the direct and site-selective C-H fluorination of pyridines, highlighting the demand for fluorinated pyridine building blocks in synthetic chemistry. orgsyn.org

Overview of Formylpyridines as Versatile Synthetic Intermediates

Formylpyridines, also known as pyridine aldehydes, are a class of compounds that feature a formyl group (-CHO) attached to a pyridine ring. wikipedia.org This functional group endows the molecule with a reactive site for a wide array of chemical transformations, making formylpyridines valuable intermediates in organic synthesis. thieme-connect.comgoogle.com

The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions, providing access to a diverse range of more complex molecules. rsc.org For example, they are key precursors for the synthesis of alcohols, carboxylic acids, imines, and various heterocyclic systems. chemimpex.comcymitquimica.com The reactivity of the formyl group can be influenced by the electronic nature of the pyridine ring and the position of other substituents. rsc.org

Formylpyridines are integral to the synthesis of numerous compounds with applications in pharmaceuticals and agrochemicals. nih.govgoogle.com Their versatility has led to the development of various synthetic methods for their preparation, including the oxidation of methylpyridines and the reduction of pyridine nitriles. slideshare.netgoogle.com

Positioning of 2-Fluoro-6-formylpyridine within the Landscape of Functionalized Pyridine Derivatives

This compound holds a unique position among functionalized pyridine derivatives due to the specific arrangement of its electron-withdrawing fluorine atom and its reactive formyl group. alfa-chemistry.com This combination of functionalities leads to distinct reactivity patterns compared to other isomeric and halogenated pyridine aldehydes.

The isomeric relationship between different fluoropyridine aldehydes gives rise to significant differences in their chemical behavior.

4-Fluoro-2-formylpyridine: Here, the fluorine atom is at the 4-position relative to the formyl group at the 2-position. This arrangement results in a different electronic distribution within the pyridine ring compared to the 2,6- and 2,3-isomers. The reactivity of the formyl group and the susceptibility of the fluorine atom to nucleophilic substitution will be modulated by this distinct substitution pattern.

The specific placement of the fluorine and formyl groups in this compound, ortho to the nitrogen on both sides, creates a unique electronic and steric environment that dictates its reactivity in synthetic transformations.

The nature of the halogen atom also plays a critical role in the reactivity of halogenated formylpyridines.

2-Bromo-5-formylpyridine: This compound features a bromine atom instead of fluorine. While both are halogens, fluorine is the most electronegative element, leading to a stronger inductive effect compared to bromine. nih.gov This difference in electronegativity affects the reactivity of the pyridine ring and the attached formyl group. Furthermore, the carbon-bromine bond is generally weaker and more susceptible to certain reactions, such as cross-coupling reactions, compared to the more robust carbon-fluorine bond. The position of the halogen and formyl group also differs, further contributing to distinct chemical properties.

The unique combination of a highly electronegative fluorine atom and a reactive formyl group at the 2- and 6-positions of the pyridine ring makes this compound a valuable and distinct building block in the synthesis of complex organic molecules.

Interactive Data Tables

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENWRHPVXMPQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442317 | |

| Record name | 2-Fluoro-6-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208110-81-0 | |

| Record name | 2-Fluoro-6-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 6 Formylpyridine and Its Precursors

Strategic Fluorination Approaches for Pyridine (B92270) Rings

The introduction of a fluorine atom onto a pyridine ring can be achieved through either direct C-H fluorination or indirect methods involving a precursor. The choice of strategy often depends on the desired regioselectivity and the functional group tolerance of the substrate.

Direct Fluorination Techniques

Direct C-H fluorination offers a streamlined approach to fluorinated pyridines by avoiding the pre-functionalization of the pyridine ring. A notable method involves the use of silver(II) fluoride (B91410) (AgF2) for the site-selective fluorination of pyridines and diazines. sigmaaldrich.comnih.govfao.org This reaction proceeds at ambient temperature and demonstrates high selectivity for the C-H bond adjacent to the nitrogen atom. nih.gov The mechanism is inspired by classic amination reactions and can be adapted for a broad range of nitrogen heterocycles. nih.govresearchgate.net

Another powerful reagent for direct fluorination is Selectfluor®, an electrophilic fluorinating agent. nih.gov It has been successfully employed in the fluorination of various heterocyclic systems. For instance, new fluorinated 3,6-dihydropyridines have been synthesized by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. These intermediates can then be converted to the corresponding fluorinated pyridines. nih.gov Additionally, Selectfluor has been used in a microwave-assisted, regioselective C3-formylation of 2H-indazoles, showcasing its versatility in C-H functionalization, a reaction that proceeds through a radical pathway. thieme-connect.de

The table below summarizes key aspects of direct fluorination techniques for pyridine rings.

| Reagent | Key Features | Reaction Conditions |

| Silver(II) fluoride (AgF2) | High site-selectivity for the position α to nitrogen. nih.gov | Ambient temperature. nih.gov |

| Selectfluor® | Electrophilic fluorination. nih.gov | Microwave-assisted for some applications. thieme-connect.de |

Indirect Fluorination via Precursors

Indirect fluorination methods involve the conversion of a pre-existing functional group on the pyridine ring into a fluorine atom. A classic example is the Balz-Schiemann reaction , which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source like fluoroboric acid (HBF4). acs.org A novel synthesis route for 2-amino-5-fluoropyridine (B1271945) utilizes a Schiemann reaction as a key step. researchgate.net

Another prevalent indirect method is halogen-exchange (halex) fluorination . This process involves the nucleophilic substitution of a chloro or bromo substituent with fluoride, often using alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). researchgate.net The reaction of 2,6-dichloropyridine (B45657) with anhydrous KF in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures yields 2,6-difluoropyridine. google.com Similarly, 3-substituted-2,6-dichloropyridines can be difluorinated using cesium fluoride in DMSO. researchgate.net

The following table outlines common indirect fluorination methods.

| Method | Precursor | Reagents |

| Balz-Schiemann Reaction | Aminopyridine | NaNO2, HBF4 (or HF) |

| Halogen-Exchange (Halex) | Chloro- or Bromopyridine | KF, CsF |

Regioselective Formylation Strategies on Fluorinated Pyridines

The introduction of a formyl group at a specific position on a fluorinated pyridine ring is a critical step in the synthesis of 2-Fluoro-6-formylpyridine. Regioselectivity can be achieved through various strategies, including directed ortho-metalation and cross-coupling reactions.

Directed ortho-Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.edu In the context of pyridines, a directing group can guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a desired functional group. znaturforsch.com

For the synthesis of this compound, the fluorine atom itself can act as a directing group, facilitating lithiation at the C6 position. The choice of the organolithium reagent and reaction conditions is crucial to favor the desired ortho-metalation over nucleophilic addition to the pyridine ring. harvard.edu Following the regioselective lithiation of a 2-fluoropyridine (B1216828) derivative, quenching the resulting organolithium species with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired this compound. znaturforsch.com The use of TMPMgCl·LiCl has been shown to achieve unusual regioselectivities in the magnesiation of pyridines. znaturforsch.com

Cross-Coupling Reactions for Aldehyde Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. wikipedia.org

To introduce a formyl group onto a fluorinated pyridine ring via cross-coupling, a common strategy involves the use of a 2-fluoro-6-halopyridine as the electrophilic partner. This can be coupled with a nucleophilic partner that serves as a formyl group equivalent. While direct formylation via cross-coupling can be challenging, alternative strategies exist. For instance, a palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl and heteroaryl bromides has been developed for C-C bond formation. rsc.org Another approach involves the use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov

The general mechanism for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Synthesis of Key Intermediates for this compound

The synthesis of this compound often relies on the availability of suitably functionalized pyridine precursors. Key intermediates include 2-fluoro-6-substituted pyridines where the substituent can be readily converted into a formyl group.

A common precursor is a 2-fluoro-6-halopyridine . For example, 2,6-dichloropyridine can be selectively fluorinated to give 2-chloro-6-fluoropyridine, which can then undergo further functionalization at the 6-position. google.com The synthesis of N3-substituted 2,3-diaminopyridines has been achieved through Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines. nih.gov

Another important class of intermediates are 2-amino-6-substituted pyridines . The amino group can be converted to a fluorine atom via the Balz-Schiemann reaction. acs.orgresearchgate.net For instance, a synthetic route to 2-amino-5-fluoropyridine starts from 2-aminopyridine (B139424). researchgate.net

The synthesis of 2-fluoro-6-(trifluoromethyl)pyridine from 2-chloro-6-(trichloromethyl)pyridine via fluorination with anhydrous hydrogen fluoride has been reported, demonstrating a pathway to functionalized 2-fluoropyridines. google.comgoogle.com

The following table lists some key intermediates and their potential synthetic routes.

| Intermediate | Potential Synthetic Route |

| 2-Chloro-6-fluoropyridine | Partial fluorination of 2,6-dichloropyridine. |

| 2-Amino-6-substituted pyridine | Various methods starting from substituted pyridines. |

| 2-Fluoro-6-bromopyridine | Bromination of 2-fluoropyridine or fluorination of a brominated precursor. |

Preparation of 2-Amino-5-fluoropyridine and Related Building Blocks

A prevalent and effective method for the synthesis of 2-Amino-5-fluoropyridine commences with 2-aminopyridine as the starting material. researchgate.netnbinno.com This multi-step approach is advantageous as it circumvents the need for intermediates like 2-chloro-5-aminopyridine and generally results in higher yields and purity of the final product. researchgate.netnbinno.com The synthetic sequence involves a series of established chemical transformations, including nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom. researchgate.netnbinno.com

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine researchgate.netdissertationtopic.net

| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Molar Yield (%) |

| 1 | Amino Acetylation | Acetic Anhydride | 45 | 2.5 | 96.26 |

| 2 | Nitration | Fuming Nitric Acid, Concentrated Sulfuric Acid | 60 | 2 | 88.40 |

| 3 | Nitro Reduction | Hydrazine (B178648) Hydrate (B1144303), Pd/C | 80 | 3.5 | 93.26 |

| 4 | Diazotization | Sodium Nitrite, Fluoroboric Acid | 25 | 1.5 | 87.22 |

| 5 | Schiemann Reaction | Toluene (thermal decomposition) | 110 | - | 64.94 |

| 6 | Hydrolysis | Sodium Hydroxide (B78521) (20% aq.) | 80 | 2 | 95.25 |

Methods for Fluorinated Pyridine Carboxylic Acid Derivatives

Fluorinated pyridine carboxylic acids are vital precursors for a range of pharmaceutical and agrochemical compounds. Their synthesis often involves the oxidation of a methyl or other alkyl group attached to a fluorinated pyridine ring.

One common strategy is the oxidation of fluorinated methylpyridines (picolines). For instance, 6-Fluoronicotinic acid can be synthesized by the oxidation of 2-Fluoro-5-methylpyridine using a strong oxidizing agent like potassium permanganate (B83412) in the presence of potassium hydroxide. chemicalbook.com Similarly, 6-chloro-3-fluoro-2-pyridinecarboxylic acid is prepared through the oxidation of 6-chloro-3-fluoro-2-methylpyridine. google.com This reaction can be carried out using potassium dichromate in dilute sulfuric acid, with sodium tungstate (B81510) acting as a catalyst. google.com

Another approach involves the hydrolysis of cyanopyridines. 2-Picolinic acid can be prepared from 2-cyanopyridine (B140075) by heating it with sodium hydroxide in aqueous solution, followed by acidification. chemicalbook.com This method could potentially be adapted for fluorinated analogs.

Furthermore, functional group interconversion provides another route. Picolinic acids can be converted to more reactive "active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl esters, by first converting the acid to its acid chloride using thionyl chloride, followed by reaction with the corresponding alcohol or N-hydroxysuccinimide. nih.gov These active esters are useful for subsequent coupling reactions. The synthesis of 4-aminopicolinic acid has also been reported through the catalytic hydrogenation of 4-nitropicolinic acid N-oxide. umsl.edu These varied methods provide a toolbox for accessing a wide array of fluorinated pyridine carboxylic acid derivatives, which can then be further elaborated to target molecules like this compound.

Table 2: Examples of Synthetic Methods for Fluorinated Pyridine Carboxylic Acid Derivatives

| Starting Material | Product | Key Reagents | Method |

| 2-Fluoro-5-methylpyridine | 6-Fluoronicotinic acid | Potassium permanganate, Potassium hydroxide | Oxidation |

| 6-chloro-3-fluoro-2-methylpyridine | 6-chloro-3-fluoro-2-pyridinecarboxylic acid | Potassium dichromate, Sulfuric acid, Sodium tungstate | Oxidation |

| 2-cyanopyridine | 2-Picolinic acid | Sodium hydroxide, Hydrochloric acid | Hydrolysis |

| Picolinic acid | Picolinic acid active esters | Thionyl chloride, p-nitrophenol or N-hydroxysuccinimide | Acyl substitution |

| 4-Nitropicolinic acid N-oxide | 4-Aminopicolinic acid | H₂, Pd/C, Acetic acid, Acetic anhydride | Catalytic Hydrogenation |

Reactivity and Mechanistic Investigations of 2 Fluoro 6 Formylpyridine

Nucleophilic Addition Reactions at the Formyl Group

The aldehyde functionality in 2-Fluoro-6-formylpyridine serves as a primary site for nucleophilic attack. The electron-withdrawing nature of both the pyridine (B92270) nitrogen and the fluorine atom at the ortho position enhances the electrophilicity of the formyl carbon, making it highly susceptible to addition reactions.

Formation of Imines, Oximes, and Hydrazones

The condensation of the formyl group with primary amines, hydroxylamine, and hydrazines provides a straightforward route to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are fundamental in synthetic chemistry, often serving to introduce new functionalities or to form ligands for coordination chemistry. sigmaaldrich.comwikipedia.org

Research into the reactivity of substituted 2-pyridinecarboxaldehydes (PCAs) has provided quantitative insights into imine formation. acs.org In a study comparing various PCA derivatives, this compound (referred to as ortho-fluoro PCA) demonstrated the highest equilibrium constant (K₂) for imine formation with a model amine, alanine (B10760859) dimethyl amide. acs.orgchemrxiv.org This high reactivity is attributed to the inductive electron withdrawal by the fluorine atom, which strongly favors nucleophilic addition at the aldehyde. acs.org The formation of the intermediate imine is a key step in the use of PCAs for the N-terminal modification of proteins. chemrxiv.org

Table 1: Equilibrium Constants for Imine Formation with Various 2-Pyridinecarboxaldehyde (PCA) Derivatives Data sourced from studies on PCA reactivity with alanine dimethyl amide. acs.orgchemrxiv.org

| PCA Derivative | Substituent Position | Equilibrium Constant (K₂) | Relative Imine Formation |

| This compound | ortho-Fluoro | Highest Observed | Very Favorable |

| 2-Hydroxy-6-formylpyridine | ortho-Hydroxy | High | Favorable |

| Pyridine-2-carboxaldehyde | Unsubstituted | Moderate | Moderate |

| 4-Hydroxy-2-formylpyridine | para-Hydroxy | Not Detectable | Unfavorable |

Beyond imines, the compound is a precursor for other important derivatives. It is used in the synthesis of fluoroheterocyclic aldoximes, which have been investigated as therapeutic agents. fluoromart.com Likewise, condensation with various hydrazines, such as thiosemicarbazide (B42300) or isonicotinoyl hydrazide, yields hydrazone derivatives. sigmaaldrich.cominnovareacademics.inijirset.com These hydrazones are not only stable compounds but also serve as versatile ligands capable of coordinating with transition metal ions, with some demonstrating significant biological activities. ijirset.comresearchgate.net

Aldol and Related Condensation Reactions

The electrophilic aldehyde of this compound is a suitable partner for various carbon-carbon bond-forming condensation reactions. In a general Aldol condensation, the aldehyde can react with an enolate nucleophile generated from a ketone or another aldehyde. The electron-deficient nature of the pyridine ring enhances the reactivity of the formyl group toward nucleophilic attack, facilitating this transformation. evitachem.com

Similarly, in related processes like the Knoevenagel condensation, this compound can react with compounds possessing active methylene (B1212753) groups (e.g., malonic esters, cyanoacetates) in the presence of a weak base. The Wittig reaction, involving the reaction of the aldehyde with a phosphorus ylide, provides a route to fluorinated vinyl-pyridines, further demonstrating the versatility of the formyl group in C=C bond formation. The enhanced electrophilicity of the formyl carbon in this compound makes it an excellent substrate for these types of transformations.

Reactions Involving the Fluorine Atom and Pyridine Nitrogen

The pyridine ring, made electron-deficient by the nitrogen heteroatom and the formyl group, is primed for specific transformations. The fluorine atom at the C-2 position is particularly notable for its ability to act as an excellent leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-poor haloarenes, and 2-fluoropyridines are exceptionally reactive substrates. lboro.ac.uk The rate of SNAr for 2-fluoropyridine (B1216828) is significantly higher than for its chloro-analogue; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.govresearchgate.net This high reactivity is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.

In this compound, the presence of the strongly electron-withdrawing formyl group at the C-6 position further activates the C-2 position towards nucleophilic attack, making SNAr reactions particularly facile. researchgate.net This allows for the displacement of the fluoride (B91410) ion by a wide array of nucleophiles under relatively mild conditions. nih.govsci-hub.se A variety of functional groups can be installed at the C-2 position, including:

N-nucleophiles: Amines, azoles, and amides can be used to form 2-amino- and 2-azolyl-pyridine derivatives. nih.govd-nb.info

O-nucleophiles: Alkoxides and phenoxides react to yield 2-alkoxy- and 2-aryloxy-pyridines. researchgate.netsci-hub.se

S-nucleophiles: Thiolates can be employed to synthesize 2-thioether derivatives. nih.gov

C-nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, can also displace the fluorine to form new carbon-carbon bonds. researchgate.net

This high reactivity and broad substrate scope make SNAr a powerful tool for the late-stage functionalization of molecules containing the this compound scaffold. nih.gov

Deprotonative Coupling Reactions at C-H Bonds

The functionalization of pyridine C-H bonds through deprotonation followed by reaction with an electrophile is a powerful strategy for synthesizing substituted pyridines. jst.go.jp The regioselectivity of deprotonation is governed by the electronic properties of the substituents on the ring. In pyridine derivatives bearing electron-withdrawing groups, strong bases like lithium diisopropylamide (LDA) can selectively remove a proton, creating a pyridyl anion that can be trapped by an electrophile. jst.go.jp

For this compound, the remaining C-H bonds at positions 3, 4, and 5 are all subject to activation. The combined inductive effects of the nitrogen atom, the C2-fluorine, and the C6-formyl group render these protons significantly acidic. The precise site of deprotonation would depend on the specific base and reaction conditions used, but this approach, often termed deprotonative coupling or functionalization, offers a pathway to introduce substituents at the ring's carbon skeleton. jst.go.jp This field is part of the broader area of C-H activation, which seeks to functionalize C-H bonds directly, avoiding the need for pre-functionalized starting materials. sigmaaldrich.combeilstein-journals.orgnih.gov

Catalytic Transformations Utilizing this compound

In addition to its role as a reactive substrate, this compound and its derivatives are valuable in the field of catalysis, primarily as ligands for transition metals. The pyridine nitrogen and the formyl group (or its imine/oxime/hydrazone derivatives) can act as a bidentate chelate, coordinating to a metal center and influencing its catalytic activity. sigmaaldrich.comwikipedia.org

The electronic properties of the ligand are crucial for tuning the performance of a metal catalyst. The presence of the fluorine atom in this compound allows for precise electronic modulation of the resulting ligand. This principle is exploited in the combinatorial design of ligand libraries, where derivatives of formyl-aryl compounds are used to quickly generate a range of ligands with varied steric and electronic properties to screen for optimal catalytic performance. scholaris.ca For example, imine derivatives of this compound can serve as tunable N,N-bidentate ligands. The electron-withdrawing fluorine atom can modify the electron density at the metal center, thereby impacting the efficiency and selectivity of catalytic transformations such as hydrogenations, cross-couplings, or polymerizations. rsc.org

Metal-Catalyzed Cross-Coupling with Derivatized Formylpyridines

The derivatization of formylpyridines, particularly those containing a fluorine atom such as this compound, presents unique challenges and opportunities in the realm of metal-catalyzed cross-coupling reactions. The presence of the pyridine nitrogen atom, the electrophilic formyl group, and the reactive carbon-fluorine (C-F) bond creates a complex substrate whose reactivity must be carefully managed. Transition-metal-catalyzed cross-coupling reactions are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netwiley.com However, 2-pyridyl organometallic reagents are known to be challenging coupling partners, often exhibiting instability and poor reactivity in common transformations like the Suzuki–Miyaura coupling. nih.gov

The primary difficulty arises from the coordination of the pyridine nitrogen to the metal center of the catalyst, which can alter its catalytic activity or lead to catalyst inhibition. nih.gov Despite these challenges, the strategic placement of substituents can modulate this reactivity. Computational data suggests that an electronegative group in the 6-position of a 2-pyridylboronic acid can promote cross-coupling by reducing the rate of protodeboronation, a common decomposition pathway for these reagents. nih.gov In this compound, both the fluorine and the formyl group are electron-withdrawing, potentially influencing the electronic properties of the pyridine ring to favor productive coupling.

The activation of aromatic C-F bonds, which are notoriously strong, is a significant area of research in synthetic chemistry. beilstein-journals.org Nickel-catalyzed systems have shown particular promise for this transformation under relatively mild conditions. beilstein-journals.org For instance, the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids proceeds efficiently through the activation of the C-F bond. beilstein-journals.org This reaction is believed to involve the formation of a nickelacyclopropane intermediate followed by β-fluorine elimination. beilstein-journals.org A similar mechanistic pathway could be envisioned for this compound, allowing for the substitution of the fluorine atom with various aryl groups. Such a strategy would provide an orthogonal approach to functionalization, especially if other halides are present in the molecule. beilstein-journals.org

The table below illustrates the scope of a nickel-catalyzed cross-coupling reaction involving C-F bond activation on a related heterocyclic system, demonstrating the potential for this methodology.

| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Phenylbenzofuran | 96 |

| 2 | 3-Methylphenylboronic acid | 2-(3-Methylphenyl)benzofuran | 98 |

| 3 | 4-tert-Butylphenylboronic acid | 2-(4-tert-Butylphenyl)benzofuran | 94 |

| 4 | 3,5-Dimethoxyphenylboronic acid | 2-(3,5-Dimethoxyphenyl)benzofuran | 73 |

| 5 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzofuran | 94 |

Another established strategy for coupling challenging heterocyclic systems is the Sonogashira reaction, which couples terminal alkynes with aryl halides. unl.pt This palladium- and copper-catalyzed reaction has been successfully applied to the synthesis of complex azaindoles starting from dihalogenated aminopyridines, highlighting its utility in constructing C-C bonds on pyridine-containing scaffolds. unl.pt

Organocatalytic and Biocatalytic Applications

The functional groups of this compound, namely the aldehyde and the fluorinated pyridine ring, make it a potentially valuable substrate for both organocatalytic and biocatalytic transformations. These fields offer highly selective and environmentally benign alternatives to traditional metal-based catalysis. organic-chemistry.orgescholarship.org

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The aldehyde functionality in this compound is a key handle for a wide array of classic and modern organocatalytic reactions. For example, pyridine-2,6-dicarboxylic acid, a structural relative, has been shown to be an effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes. organic-chemistry.org The mechanism involves activation of the carbonyl group by the catalyst. organic-chemistry.org Similarly, the formyl group of this compound could be activated by various aminocatalysts to participate in enantioselective aldol, Mannich, or Michael reactions.

Furthermore, the compound is a suitable candidate for multicomponent reactions catalyzed by organocatalysts. Brønsted acids, such as phosphoric acid derivatives, are known to catalyze reactions like the Povarov reaction for synthesizing tetrahydroquinolines and the Biginelli reaction for producing pyrimidinones, both of which can utilize heterocyclic aldehydes. rsc.org The fluorine atom can also play a significant role in organocatalysis, not just by modifying the electronic properties of the substrate, but also by influencing the conformational preferences and, consequently, the stereochemical outcome of a reaction. ethz.ch The introduction of fluorine has been shown to enhance enantioselectivity in several organocatalytic transformations. ethz.ch

Biocatalytic Applications

Biocatalysis leverages enzymes or whole microbial cells to perform highly selective chemical transformations. The intersection of biocatalysis and fluorine chemistry is a rapidly growing field, aiming to create complex chiral organofluorine compounds. escholarship.org The aldehyde group of this compound makes it a potential acceptor substrate for aldolase (B8822740) enzymes. escholarship.org Aldolases catalyze C-C bond formation with high stereocontrol, and some have been shown to accept non-native fluorinated substrates, providing access to chiral fluorinated molecules. escholarship.org

Another biocatalytic avenue is the reduction of C=C bonds. The Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile (B47326), would produce an electron-deficient alkene. This product could then serve as a substrate for ene-reductases, which are found in various microorganisms like the fungus Penicillium citrinum. unifap.br These enzymes catalyze the stereoselective reduction of activated C=C double bonds. unifap.br The success of such bioreductions often depends on the electronic nature of the substituents on the aromatic ring. unifap.br

The table below shows the results of the biocatalytic reduction of various Knoevenagel adducts derived from different aromatic aldehydes, illustrating the potential for applying this method to derivatives of this compound.

| Entry | Aldehyde Precursor | Substituent Type | Product Yield (%) |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | Electron-withdrawing | 99 |

| 2 | 4-Fluorobenzaldehyde | Electron-withdrawing | 97 |

| 3 | 4-Chlorobenzaldehyde | Electron-withdrawing | 99 |

| 4 | 4-Hydroxybenzaldehyde | Electron-donating | 12 |

| 5 | 4-Methoxybenzaldehyde | Electron-donating | 84 |

| 6 | Pyridine-3-carboxaldehyde | Heterocyclic | 93 |

Derivatives and Analogues of 2 Fluoro 6 Formylpyridine: Synthesis and Exploration

Synthesis of Fluoroheterocyclic Aldoximes and Related Therapeutic Agents

2-Fluoro-6-formylpyridine is a key intermediate in the synthesis of fluoroheterocyclic aldoximes, which have been investigated as potential therapeutic agents for treating anticholinesterase poisoning. chemicalbook.comfluoromart.cominnospk.com The synthesis involves the oximation of the formyl group of this compound to yield 2-Fluoropyridine-6-aldoxime. lookchem.comresearchgate.net

Researchers have synthesized a variety of fluorinated pyridinealdoximes, including 2-Fluoropyridine-3- and -6-aldoxime, as well as 3-fluoropyridine-2- and -4-aldoxime, to evaluate their potential in reactivating acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents. lookchem.comresearchgate.netlookchem.com The effectiveness of these aldoximes is influenced by their acid dissociation constants (pKa) and their second-order rate constants (kox−) towards nerve agents like sarin. researchgate.net For instance, 2,3,5,6-Tetrafluoropyridine-4-aldoxime showed a promising reactivation rate but its pKa was higher than the optimal value of around 8 required for in vivo efficacy. researchgate.net It has been suggested that N-alkylation of these fluorinated pyridine-aldoximes could lower their pKa, potentially enhancing their therapeutic utility. lookchem.comresearchgate.netlookchem.com

Table 1: Synthesized Fluoroheterocyclic Aldoximes and their Precursors

| Precursor | Synthesized Aldoxime | Potential Application | Reference |

| This compound | 2-Fluoropyridine-6-aldoxime | Anticholinesterase poisoning treatment | lookchem.comlookchem.com |

| 2-Fluoro-3-formylpyridine | 2-Fluoropyridine-3-aldoxime | Anticholinesterase poisoning treatment | lookchem.com |

| 3-Fluoroisonicotinaldehyde | 3-Fluoropyridine-4-aldoxime | Anticholinesterase poisoning treatment | lookchem.com |

| 3-Fluoro-2-formylpyridine | 3-Fluoropyridine-2-aldoxime | Anticholinesterase poisoning treatment | lookchem.com |

| Pentafluorobenzaldehyde | Pentafluorobenzaldoxime | Anticholinesterase poisoning treatment | lookchem.comresearchgate.net |

Preparation of Pyridine-2-carboxylate Derivatives

Pyridine-2-carboxylate derivatives represent another important class of compounds accessible from this compound. The synthesis typically involves the oxidation of the formyl group to a carboxylic acid, followed by esterification. For example, methyl 6-formylpyridine-2-carboxylate can be prepared from 6-hydroxymethyl-pyridine-2-carboxylic acid methyl ester. google.comcymitquimica.com These carboxylate derivatives serve as versatile intermediates for further chemical modifications.

A study focused on the synthesis of twenty-one pyridine-2-carboxylate derivatives by coupling 6-formyl-2-carboxylic acid with various substituted phenols, thiophenols, and anilines. nih.gov The resulting esters and amides were evaluated for their in vitro telomerase inhibitory activity. nih.gov

Thiol Esters and Their Synthetic Utility

Thiol esters are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis, finding application in the preparation of ketones, aldehydes, amides, and other functional groups. nih.govacs.org The synthesis of thiol esters from pyridine-2-carboxylate derivatives has been explored, demonstrating their utility in constructing more complex molecules.

A general and efficient method for preparing ketones involves the reaction of S-(2-pyridyl) thioates with Grignard reagents. acs.org More contemporary methods have been developed for the direct thioesterification of esters using reagents like isopropylmagnesium chloride and odorless thiols. nih.govacs.org This approach has been successfully applied to a variety of heteroaryl carboxylates, including pyridine (B92270) derivatives, to furnish the corresponding thiol esters in high yields. nih.govacs.org For instance, methyl picolinate (B1231196) can be converted to its corresponding thiol ester, which can then be used in one-pot syntheses of ketones. nih.govacs.org Furthermore, the coupling of 6-formyl-2-carboxylic acid with thiophenols has led to the creation of thiol esters with significant biological activity, such as the 3,4-dichlorothiophenol (B146521) ester, which exhibited potent telomerase inhibition. nih.gov

Table 2: Examples of Pyridine-2-carboxylate Derivatives and their Applications

| Derivative | Synthetic Approach | Application | Reference |

| Methyl 6-formylpyridine-2-carboxylate | Oxidation of 6-hydroxymethyl-pyridine-2-carboxylic acid methyl ester | Intermediate for further synthesis | google.comcymitquimica.com |

| 3,4-Dichlorothiophenol ester of 6-formyl-2-carboxylic acid | Coupling of 6-formyl-2-carboxylic acid with 3,4-dichlorothiophenol | Telomerase inhibitor | nih.gov |

| S-(2-pyridyl) thioates | Reaction with Grignard reagents | Ketone synthesis | acs.org |

Development of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. The synthesis of thiosemicarbazone derivatives of pyridine, including those originating from 2-formylpyridine precursors, has been a focus of research for developing new therapeutic agents. grafiati.comajchem-b.com The general synthesis involves the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde, such as 2-pyridinecarboxaldehyde. grafiati.com

In one study, a series of new 2,6-disubstituted thiosemicarbazone derivatives of pyridine were synthesized and evaluated for their tuberculostatic activity. nih.gov These compounds demonstrated significant activity against resistant strains of Mycobacterium tuberculosis. nih.gov Specifically, derivatives containing pyrrolidine (B122466) and piperidine (B6355638) substituents showed strong inhibitory effects. nih.gov Another area of research has been the development of isatin-β-thiosemicarbazones, which have shown selective activity against multidrug-resistant cells. nih.gov While these are not directly derived from this compound, the synthetic principles and biological relevance are transferable to pyridine-based thiosemicarbazones.

Formation of Indolizine and Pyridotriazole Systems from 2-Formylpyridine Derivatives

2-Formylpyridine and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems like indolizines and pyridotriazoles. rsc.orgchim.it Indolizine, a nitrogen-fused bicyclic heteroaromatic compound, and its derivatives are of interest due to their diverse biological activities. ijettjournal.org

One of the most common methods for synthesizing indolizines involves the [3+2] annulation of pyridinium (B92312) ylides with alkynes or alkenes. rsc.org 2-Formylpyridines are convenient starting materials for producing 1-aminoindolizines. rsc.org Another approach involves the reaction of 2-alkylazaarenes with propargylic alcohols, catalyzed by samarium, to produce a wide array of indolizines. organic-chemistry.org Furthermore, pyridotriazoles can be formed in situ from 2-formylpyridine derivatives through a reaction with tosylhydrazine, followed by a cobalt-catalyzed reaction with alkynes. rsc.org

Table 3: Synthetic Routes to Indolizine and Pyridotriazole Systems

| Starting Material | Reagents | Resulting System | Reference |

| Pyridinium ylides | Alkynes/Alkenes | Indolizine | rsc.org |

| 2-Formylpyridines | - | 1-Aminoindolizines | rsc.org |

| 2-Alkylazaarenes | Propargylic alcohols, Samarium catalyst | Indolizines | organic-chemistry.org |

| 2-Formylpyridine derivatives | Tosylhydrazine, Alkynes, Cobalt catalyst | Pyridotriazoles | rsc.org |

Exploration of Pyridinone Scaffold Derivatization

The pyridinone scaffold is a key structural motif in many biologically active compounds. Derivatization of this scaffold, often starting from precursors like this compound, allows for the exploration of new chemical space and the development of novel therapeutic agents.

The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with arylidene malononitrile (B47326) has been shown to afford isoquinoline (B145761) derivatives. nih.gov Chlorination of the pyridinone followed by reaction with ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate (B1144303) yields amino and hydrazido derivatives, respectively. nih.gov These derivatives can be further elaborated into fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines through reactions with various reagents such as ethyl acetoacetate, acetic anhydride, and phenyl isothiocyanate. nih.gov This highlights the versatility of the pyridinone scaffold in generating a wide array of complex heterocyclic structures with potential applications in drug discovery. nih.gov

Applications in Medicinal Chemistry and Biological Research

2-Fluoro-6-formylpyridine as a Privileged Scaffold in Drug Discovery

In the realm of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The pyridine (B92270) ring is a well-established privileged scaffold, and the introduction of a fluorine atom, as in this compound, further enhances its utility. Fluorine's high electronegativity can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological macromolecules and improving metabolic stability. nih.gov The formyl group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse compound libraries aimed at various therapeutic targets. lookchem.comwhiterose.ac.uk This dual functionality—a modifiable privileged core—positions this compound as a key starting material in the synthesis of new therapeutic agents. nih.gov

The strategic incorporation of the this compound unit allows for the fine-tuning of a molecule's properties to achieve desired biological activity. The fluorinated pyridine core is found in various compounds designed to modulate the activity of crucial biological pathways, such as those involving Janus kinases (JAKs), which are implicated in immune-related diseases and skin disorders. lookchem.com The ability to systematically modify the scaffold enables the exploration of structure-activity relationships, leading to the identification of potent and selective modulators. For instance, the synthesis of 2,3,5-trisubstituted pyridine derivatives has yielded potent dual inhibitors of the kinases Akt1 and Akt2, key components of cellular signaling pathways involved in cell survival and proliferation. researchgate.net

The pyridine scaffold is a recurring motif in a multitude of anticancer agents. Researchers have successfully synthesized novel series of pyridine-ureas that demonstrate significant growth-inhibitory activity against cancer cell lines like breast cancer (MCF-7). mdpi.com Some of these compounds exhibited greater potency than the established chemotherapy drug doxorubicin. mdpi.com

Furthermore, fluorination is a widely used strategy in the design of anticancer drugs to enhance efficacy. A series of novel fluorinated anticancer agents incorporating an indolin-2-one moiety showed potent activities against various human cancer cell lines, with some compounds demonstrating efficacy comparable to the multi-kinase inhibitor sunitinib. rsc.org Another study reported the synthesis of 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl pyrimidines, with one compound, 2'-F-4'-seleno-ara-C, showing highly potent anticancer activity across all tested cancer cell lines, surpassing the efficacy of the conventional drug ara-C. nih.gov While not direct derivatives, these examples highlight the potential of combining the pyridine or a bioisosteric core with fluorine to generate powerful anticancer compounds, a strategy for which this compound is an ideal starting block.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound ID | Target Cell Line | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |

| 8e | MCF-7 (48h) | 0.22 | Doxorubicin | 1.93 | mdpi.com |

| 8e | MCF-7 (72h) | 0.11 | Doxorubicin | 1.93 | mdpi.com |

| 8n | MCF-7 (48h) | 1.88 | Doxorubicin | 1.93 | mdpi.com |

| 8n | MCF-7 (72h) | 0.80 | Doxorubicin | 1.93 | mdpi.com |

| 6 | A549, Bel7402, HepG2, HCT116, HeLa | Comparable to Sunitinib | Sunitinib | Not specified | rsc.org |

| 4a (2'-F-4'-seleno-ara-C) | Various cancer cell lines | More potent than ara-C | ara-C | Not specified | nih.gov |

The this compound scaffold is instrumental in creating inhibitors for enzymes implicated in major diseases.

Telomerase Inhibitors: Telomerase is an enzyme crucial for the immortalization of cancer cells, making it a prime target for anticancer therapy. cdkjournal.com Researchers have prepared pyridine-2-carboxylate derivatives starting from 6-formyl-2-carboxylic acid. nih.gov A number of these compounds showed significant in vitro telomerase inhibitory activity. nih.gov One particular derivative, a 3,4-dichlorothiophenol (B146521) ester, not only had the highest telomerase inhibitory activity but also demonstrated significant tumor suppression in vivo. nih.gov The presence of the formyl group on the pyridine ring is a key feature in these structures, suggesting that this compound could serve as a precursor for analogous, potentially more potent, fluorinated inhibitors.

Acetylcholinesterase (AChE) Inhibitors: The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Fluorinated compounds have shown promise in this area. A library of N-benzylpyridinium-based compounds was synthesized and evaluated as AChE inhibitors, with fluoro-substituted derivatives being among the most active, exhibiting IC50 values in the nanomolar range. tandfonline.comtandfonline.com One compound from this series showed higher potency than the approved drugs tacrine (B349632) and donepezil. tandfonline.com Additionally, novel cholinesterase inhibitors based on a 2-substituted 6-fluorobenzo[d]thiazole (B53051) core have been developed, demonstrating the utility of the fluoro-heterocyclic motif in designing potent enzyme inhibitors. nih.gov

Table 2: Enzyme Inhibition by Pyridine and Fluorinated Derivatives

| Compound Class | Target Enzyme | Key Finding | Citation |

| 6-formyl-pyridine-2-carboxylate derivatives | Telomerase | 3,4-dichlorothiophenol ester showed the highest in vitro inhibitory activity and in vivo tumor suppression. | nih.gov |

| N-benzylpyridinium derivatives (fluoro-substituted) | Acetylcholinesterase (AChE) | Fluoro derivative 8b was among the most active with an IC50 ≤56 nM. | tandfonline.com |

| N-benzylpyridinium derivatives (benzyl-substituted) | Acetylcholinesterase (AChE) | Compound 7f showed the highest potency with an IC50 of 7.5 nM, exceeding that of donepezil. | tandfonline.com |

| 2-substituted 6-fluorobenzo[d]thiazoles | AChE and Butyrylcholinesterase (BChE) | Novel carbamates showed effective inhibition of both enzymes. | nih.gov |

The development of effective treatments for chronic Hepatitis B Virus (HBV) infection is a global health priority. nih.gov While current drugs can suppress the virus, they rarely achieve a cure, and drug resistance is a growing concern. nih.govresearchgate.net Research into novel antiviral agents has led to the discovery of fluorinated nucleoside analogs with potent anti-HBV activity. For example, 2'-fluoro-6'-methylene carbocyclic adenosine (B11128) (FMCA) and its phosphoramidate (B1195095) prodrug (FMCAP) have demonstrated significant activity against wild-type HBV and, importantly, against drug-resistant mutant strains. nih.gov Another class of compounds, 2'-fluoro-2',3'-unsaturated nucleosides, also showed potent anti-HBV activity with a favorable safety profile, acting through specific inhibition of viral DNA synthesis. nih.gov These findings underscore the critical role of the fluorine atom in designing next-generation antiviral therapies, a field where versatile building blocks like this compound can facilitate the synthesis of novel, non-nucleoside inhibitors.

Role in Prodrug Design and Optimization

A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve properties such as solubility, stability, or bioavailability. The this compound structure can be incorporated into molecules designed as prodrugs. The aldehyde function can be used to link the drug to a promoiety via a bioreversible bond, such as an ester or carbamate, which is designed to be cleaved by enzymes in the body to release the active therapeutic agent. amazonaws.com

An example of this approach in antiviral therapy is the development of the phosphoramidate prodrug of 2'-fluoro-6'-methylene carbocyclic adenosine (FMCAP) for treating HBV. nih.gov This prodrug design enhances the delivery and efficacy of the parent antiviral compound. Similarly, water-soluble prodrugs of highly lipophilic antifungal azoles have been designed to enable parenteral administration, a critical need for treating systemic infections. amazonaws.com These designs often involve creating a pro-moiety that, after enzymatic cleavage, undergoes rapid spontaneous cyclization to release the active drug. amazonaws.com The chemical handles available on this compound make it a suitable candidate for incorporation into such sophisticated prodrug strategies.

Pyridinecarboxaldehyde Derivatives in Protein Modification and Bioconjugation

The site-selective modification of proteins is a powerful tool in chemical biology and for creating protein-based therapeutics. acs.org 2-Pyridinecarboxaldehydes (2-PCAs) have become a leading class of reagents for the specific modification of the N-terminus of proteins. acs.orgchemrxiv.org This unique reactivity stems from the ability of the aldehyde to first form an imine with the N-terminal α-amine, which then undergoes a subsequent, irreversible cyclization with the adjacent amide of the protein backbone to form a stable imidazolidinone conjugate. chemrxiv.orgresearchgate.net

Coordination Chemistry of 2 Fluoro 6 Formylpyridine and Its Ligands

Formation of Metal Complexes with 2-Formylpyridine Ligands

The formation of metal complexes using ligands derived from 2-formylpyridine is a well-established synthetic strategy. The process typically involves a two-step approach: first, the synthesis of a Schiff base ligand, followed by its reaction with a metal salt.

The key reaction for ligand synthesis is the condensation of the aldehyde group of 2-formylpyridine with a primary amine (R-NH₂). This reaction forms an imine or Schiff base (-C=N-), effectively extending the pyridine (B92270) core to create a larger, often chelating, ligand system. A wide variety of amines have been utilized for this purpose, including thiosemicarbazides, semicarbazides, aminoguanidines, and substituted anilines, leading to ligands with different donor atom sets (e.g., NNS, NNO, NNN). nih.govnih.govdigitellinc.com

Once the Schiff base ligand (often denoted as HL, where H is a dissociable proton) is isolated, it is typically dissolved in a suitable solvent, such as ethanol or methanol. A solution of a metal salt, like copper(II) chloride, zinc(II) chloride, or nickel(II) acetate (B1210297), is then added to the ligand solution. nih.govresearchgate.net The reaction mixture is often heated to facilitate complex formation, which can result in the precipitation of the metal complex upon cooling or solvent evaporation. nih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to yield different complex compositions. For example, using a 1:1 or 1:2 metal-to-ligand ratio can produce complexes of the type [M(L)X] or [M(L)₂], respectively. nih.govnih.gov

The general scheme for the formation of these complexes is as follows:

Ligand Synthesis: Py-CHO + H₂N-R → Py-CH=N-R + H₂O

Complex Formation: Mⁿ⁺ + x(Py-CH=N-R) → [M(Py-CH=N-R)ₓ]ⁿ⁺

This methodology has been successfully used to synthesize a broad array of complexes with transition metals such as zinc(II), copper(II), nickel(II), cobalt(III), iron(II), and palladium(II). nih.govnih.gov

Investigation of Coordination Modes and Structural Aspects

Ligands derived from 2-formylpyridine are versatile chelators, capable of adopting several coordination modes depending on the specific ligand structure, the metal ion, and the reaction conditions. The most common coordination behavior involves the ligand acting as a bidentate or tridentate agent. nih.gov

In the vast majority of cases, the pyridine nitrogen atom is one of the primary coordination sites. The second and third donor atoms typically come from the Schiff base moiety. For instance, thiosemicarbazone ligands derived from 2-formylpyridine coordinate to metal centers as tridentate, monoanionic ligands via the pyridine nitrogen, the imine nitrogen, and the thiolate sulfur atom, creating an (NNS) donor set. u-szeged.huresearchgate.net Similarly, guanylhydrazone derivatives act as tridentate ligands with an (NNN) donor set. nih.gov

The coordination of these ligands to a metal center results in the formation of stable five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting complex. The geometry of the final metal complex is dictated by the coordination number of the metal ion and the nature of the ligands. Common geometries observed include:

Square Planar: Often seen with d⁸ metal ions like Ni(II) and Pd(II). nih.gov

Square Pyramidal: Observed in some five-coordinate zinc(II) and copper(II) complexes. nih.govrsc.org

Octahedral: A common geometry for six-coordinate metal ions like cobalt(III), iron(II), and zinc(II), often achieved by the coordination of two tridentate ligands. nih.govnih.gov

X-ray crystallography is the definitive method for elucidating the precise coordination mode and solid-state structure of these complexes. nih.govrsc.org Spectroscopic techniques such as FT-IR are also invaluable; for example, a shift in the ν(C=N) stretching frequency upon complexation provides evidence of the imine nitrogen's involvement in coordination. scirp.org In some unique cases, a potentially multidentate ligand may adopt different coordination modes within the same complex, highlighting the flexibility of these systems. nih.gov

Table 1: Common Coordination Geometries in 2-Formylpyridine-Derived Metal Complexes

| Metal Ion | Typical Coordination Number | Common Geometry | Ligand Type Example | Reference(s) |

| Cu(II) | 4, 5 | Square Planar, Square Pyramidal | Thiosemicarbazone | u-szeged.hu, rsc.org |

| Zn(II) | 4, 5, 6 | Tetrahedral, Square Pyramidal, Octahedral | Thiosemicarbazone | nih.gov |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Schiff Base | nih.gov |

| Co(III) | 6 | Octahedral | Thiosemicarbazone | nih.gov |

| Fe(II) | 6 | Octahedral | Schiff Base | nih.gov |

| Pd(II) | 4 | Square Planar | Schiff Base | nih.gov |

Synthesis and Characterization of Metal-Based Complexes with Potential Biological Activity

A significant driving force for the synthesis of metal complexes with 2-formylpyridine-derived ligands is their potential application in medicine. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. nih.govmdpi.com

The synthesis follows the general procedures outlined in section 6.1, typically involving the reaction of a pre-synthesized Schiff base ligand with a metal salt in an alcoholic solution. nih.gov The resulting complexes are then characterized using a suite of analytical techniques:

Elemental Analysis: To confirm the empirical formula of the complex. nih.gov

Spectroscopy (FT-IR, UV-Vis, NMR): To verify the ligand structure and deduce information about the metal-ligand bonding. nih.govnih.gov

Mass Spectrometry: To determine the molecular weight of the complex. nih.gov

Magnetic Susceptibility and Molar Conductivity: To gain insight into the electronic structure and ionic nature of the complex. nih.govnih.gov

X-ray Crystallography: To determine the definitive solid-state structure. nih.govu-szeged.hu

Numerous studies have shown that the biological activity of the organic ligand is often significantly enhanced upon coordination to a metal ion. mdpi.com For example, copper(II) and zinc(II) complexes of 2-formylpyridine N⁴-allylthiosemicarbazone exhibit potent antiproliferative activity against various cancer cell lines and show high antibacterial activity. nih.gov The mechanism of action is often multifaceted, with some copper complexes being identified as inhibitors of ribonucleotide reductase and tubulin polymerization, both crucial processes for cancer cell proliferation. u-szeged.hu

The introduction of a fluorine atom, as in 2-fluoro-6-formylpyridine, is a common strategy in medicinal chemistry to enhance biological efficacy. Fluorine's high electronegativity can alter the electronic distribution within the ligand, potentially affecting its binding affinity to metal ions and its interaction with biological targets. While specific studies on complexes of this compound are not widely reported, the established biological activity of related 2-formylpyridine complexes suggests that this would be a promising avenue for the development of new therapeutic agents. nih.govacs.org

Table 2: Examples of Synthesized Metal Complexes with 2-Formylpyridine-Derived Ligands and Their Biological Activity

| Complex Formula | Metal Ion | Ligand | Observed Biological Activity | Reference |

| [Zn(H₂O)(L)Cl] | Zn(II) | 2-Formylpyridine N⁴-allylthiosemicarbazone | Antibacterial, Antiproliferative (RD cell line) | nih.gov |

| [Cu(L)Cl] | Cu(II) | 2-Formylpyridine N⁴-allylthiosemicarbazone | Antibacterial, Antiproliferative (HeLa, HL-60) | nih.gov |

| [Ni(HL)₂]Cl₂·H₂O | Ni(II) | 2-Formylpyridine N⁴-allylthiosemicarbazone | Antiproliferative (HL-60 cell line) | nih.gov |

| [Co(L)₂]Cl | Co(III) | 2-Formylpyridine N⁴-allylthiosemicarbazone | Antiproliferative | nih.gov |

| [Zn(AcTsc)₂] | Zn(II) | 1-pyridin-2-ylethan-1-one thiosemicarbazone | Antiproliferative (MCF-7, T24 cell lines) | nih.gov |

Theoretical and Computational Studies of 2 Fluoro 6 Formylpyridine

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-Fluoro-6-formylpyridine. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model its electronic structure and predict its reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry and electronic properties. nih.gov These calculations provide information on the distribution of electron density, molecular orbitals, and electrostatic potential. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

MP2 calculations, which account for electron correlation more explicitly than standard DFT methods, can offer more accurate binding energies and intermolecular interaction energies, which is crucial when studying complexes of this compound. nih.gov Analysis of the molecular electrostatic potential (MEP) map reveals the electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom and the oxygen atom of the formyl group are typically the most electron-rich sites, while the hydrogen atom of the formyl group and the carbon atoms of the pyridine (B92270) ring are relatively electron-poor.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: The data in this table is representative and derived from typical quantum chemical calculations for similar molecules.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking studies are computational techniques used to predict how this compound might interact with biological macromolecules, such as proteins or enzymes. These studies are essential in drug discovery for evaluating the potential of a molecule to act as an inhibitor or ligand.

The process involves generating a 3D model of this compound and "docking" it into the binding site of a target receptor. Docking algorithms predict the preferred orientation of the molecule within the binding site and estimate the binding affinity, often expressed as a docking score. These scores help to rank potential ligands and prioritize them for further experimental testing. mdpi.comnih.gov

For this compound, docking studies can elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions may include hydrogen bonds (e.g., involving the formyl oxygen or the pyridine nitrogen), halogen bonds (involving the fluorine atom), and hydrophobic interactions. The results can provide a rational basis for designing derivatives of this compound with improved binding affinity and selectivity. mdpi.com

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | LYS78, GLU95, LEU150 |

Note: The data in this table is for illustrative purposes, representing typical outputs from a molecular docking simulation.

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of this compound are influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies.

The primary conformational flexibility in this compound arises from the rotation of the formyl group around the C-C bond connecting it to the pyridine ring. This rotation leads to different spatial arrangements of the formyl group relative to the pyridine nitrogen and the fluorine atom. Ab initio molecular orbital calculations can be performed to map the potential energy surface as a function of the relevant dihedral angles. rsc.org

These studies often reveal that specific conformers are stabilized by intramolecular interactions. rsc.org For instance, weak intramolecular hydrogen bonds or other electrostatic interactions between the formyl group and the adjacent pyridine nitrogen can influence the conformational preference. researchgate.net The relative stability of conformers is predicted by calculating their energies, with lower energy structures being more populated at equilibrium. rsc.org

Table 3: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A (O-N cis) | 0° | 0.00 |

| Conformer B (O-N trans) | 180° | 2.5 |

Note: The data presented is hypothetical, based on typical energy differences found in related formyl-heterocyclic compounds.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts for ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. researchgate.net The resulting theoretical infrared (IR) spectrum helps in the assignment of experimental vibrational bands to specific molecular motions, such as C-F stretching, C=O stretching of the formyl group, and pyridine ring vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed experimentally. These calculations can provide insight into the nature of the electronic transitions, such as n→π* or π→π* transitions.

Table 4: Predicted vs. Representative Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Representative Experimental Value |

|---|---|---|---|

| ¹H NMR | δ CHO (ppm) | 10.1 | 10.2 |

| ¹³C NMR | δ C=O (ppm) | 192.5 | 193.0 |

| IR | ν C=O (cm⁻¹) | 1715 | 1710 |

Note: Predicted values are typical results from DFT calculations. Experimental values are representative for this class of compounds.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Fluoro-6-formylpyridine critical for experimental handling?

- Methodological Answer : Key properties include:

- Density : 1.997 g/cm³ .

- Boiling Point : 285.5°C at 760 mmHg .

- Vapor Pressure : 0.0028 mmHg at 25°C .

- Refractive Index : 1.513 .

- Handling Guidance : Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the formyl group. Use low-temperature (<4°C) storage for long-term stability.

Q. What synthetic routes are commonly used to prepare this compound, and how do they compare?

- Methodological Answer :

- Route 1 : Direct formylation of 2-fluoropyridine via Vilsmeier-Haack reaction (POCl₃/DMF). Requires careful control of stoichiometry to avoid over-chlorination .

- Route 2 : Oxidation of 2-fluoro-6-methylpyridine using SeO₂ or MnO₂. Yields are moderate (~50–60%), but side products (e.g., carboxylic acids) complicate purification .

- Comparison : Route 1 is faster but hazardous due to POCl₃; Route 2 is safer but less efficient.

Q. How can spectroscopic methods be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The aldehyde proton appears as a singlet at ~10.0 ppm, while fluorine coupling (²J₆-F) splits pyridine ring protons .

- IR Spectroscopy : Confirm the formyl group via C=O stretch at ~1680–1720 cm⁻¹. Fluorine substitution reduces symmetry, leading to distinct absorption bands .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the formylation of 2-fluoropyridine derivatives?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 0°C during the Vilsmeier-Haack step to suppress electrophilic substitution at undesired positions.

- Additive Use : Introduce catalytic amounts of BF₃·Et₂O to stabilize reactive intermediates and improve regioselectivity .

- In Situ Monitoring : Employ TLC or inline IR to detect side products (e.g., chlorinated byproducts) early.

Q. How do computational models predict the reactivity of this compound in coordination chemistry?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electron-withdrawing effects of fluorine and formyl groups. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict ligand-metal binding affinity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF or THF) on ligand conformation during complexation. Compare with experimental crystallographic data (e.g., bond angles in pyridine-metal complexes) .

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

- Methodological Answer :

- Data Validation : Cross-reference unit cell parameters (e.g., a = 7.21 Å, b = 10.45 Å from related compounds) with the Cambridge Structural Database .

- Refinement Protocols : Use SHELXL for high-resolution refinement, applying restraints for disordered fluorine atoms. Report anisotropic displacement parameters for all non-H atoms .

Q. What challenges arise in establishing structure-activity relationships (SARs) for this compound-based drug candidates?

- Methodological Answer :

- SAR Pitfalls : Fluorine’s electronegativity alters electron density, complicating correlation with bioactivity. Use Hammett σ constants to quantify electronic effects .

- Experimental Design : Employ parallel synthesis to generate derivatives (e.g., substituting formyl with acyl or amine groups). Test against biological targets (e.g., kinase inhibitors) using SPR or fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.